Cas no 923193-11-7 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide structure
923193-11-7 structure
Product name:N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide
CAS No:923193-11-7
MF:C19H20FN3O5S3
MW:485.572604179382
CID:6144272
PubChem ID:18569352

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide
    • N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
    • 923193-11-7
    • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
    • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
    • AKOS002014417
    • F2231-0106
    • Inchi: 1S/C19H20FN3O5S3/c1-23(2)31(27,28)15-9-10-16-17(12-15)29-19(21-16)22-18(24)4-3-11-30(25,26)14-7-5-13(20)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,24)
    • InChI Key: PZASIZPDQMFZFV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(CCCC(NC1=NC2C=CC(=CC=2S1)S(N(C)C)(=O)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 485.05491243g/mol
  • Monoisotopic Mass: 485.05491243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 833
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 159Ų
  • XLogP3: 2.4

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2231-0106-100mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2231-0106-3mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2231-0106-1mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2231-0106-15mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2231-0106-50mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2231-0106-5mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2231-0106-2μmol
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2231-0106-25mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2231-0106-5μmol
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2231-0106-10μmol
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
923193-11-7 90%+
10μl
$69.0 2023-05-16

Additional information on N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide

N-6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Yl-4-(4-Fluorobenzenesulfonyl)Butanamide: A Comprehensive Overview

N-6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide, commonly referred to by its CAS number CAS No. 923193-11-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile properties in drug design and material science. The structure of this compound is characterized by a benzothiazole ring system substituted with a dimethylsulfamoyl group and a fluorobenzenesulfonyl group, making it a unique candidate for advanced chemical research.

The synthesis of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl derivatives has been a focal point in recent chemical studies due to their promising biological activities. Researchers have explored various synthetic pathways to optimize the production of this compound, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalyst selection. The incorporation of the fluorobenzenesulfonyl group into the molecule enhances its stability and bioavailability, making it a strong candidate for drug delivery systems.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Its ability to act as a selective inhibitor of certain enzymes has drawn attention from pharmaceutical companies. For instance, investigations into its role as an inhibitor of histone deacetylases (HDACs) have shown promising results, suggesting its potential in the treatment of cancer and neurodegenerative diseases. Additionally, the compound's unique structure allows for further functionalization, enabling researchers to explore its application in targeted drug delivery systems.

The structural integrity of CAS No. 923193-11-7 is further enhanced by the presence of a butanamide group, which contributes to its solubility and permeability properties. These characteristics are crucial for ensuring effective absorption in biological systems, making it an ideal candidate for oral drug formulations. Furthermore, the compound's stability under physiological conditions has been validated through extensive in vitro and in vivo studies, reinforcing its suitability for therapeutic applications.

In terms of environmental impact, the biodegradability of this compound has been assessed under various conditions. Preliminary results indicate that it exhibits moderate biodegradation rates under aerobic conditions, which aligns with current regulatory standards for eco-friendly chemical compounds. However, further research is required to fully understand its long-term environmental implications and to develop strategies for minimizing ecological risks.

The development of efficient synthetic methodologies for N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-Yl derivatives has also been a key area of investigation. Scientists have employed green chemistry principles to design scalable synthesis routes that minimize waste and energy consumption. These advancements not only enhance the economic viability of producing this compound but also contribute to sustainable chemical practices.

In conclusion, CAS No. 923193-11-7 represents a significant advancement in organic chemistry with broad implications across multiple disciplines. Its unique structural features and promising biological activities position it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this compound is poised to play a pivotal role in shaping future innovations in medicine and materials science.

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